molecular formula C10H11ClN2S B1453341 (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1187451-28-0

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B1453341
CAS No.: 1187451-28-0
M. Wt: 226.73 g/mol
InChI Key: PCXCYPMXBAVNFG-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride belongs to the thiazole derivatives family, a subclass of azoles containing sulfur and nitrogen atoms in a five-membered aromatic ring.

Structural Features:

  • Molecular Formula : $$ \text{C}{10}\text{H}{11}\text{ClN}_2\text{S} $$ .
  • IUPAC Name : [4-(1,3-thiazol-2-yl)phenyl]methanamine hydrochloride .
  • CAS Registry Number : 1187451-28-0 .

The compound consists of:

  • A thiazole ring (positions 1–3: sulfur at position 1, nitrogen at position 3).
  • A para-substituted phenyl group attached to the thiazole’s C2 position.
  • A methanamine group (–CH$$2$$NH$$2$$) at the phenyl ring’s C4 position, protonated as a hydrochloride salt .

Systematic Nomenclature Breakdown :

  • Parent chain: Benzene → substituted at position 4 with a thiazol-2-yl group.
  • Functional group: Methanamine (–CH$$2$$NH$$2$$) at the benzene’s C1 position.
  • Salt form: Hydrochloride (Cl$$^-$$ counterion) .

Historical Context in Thiazole Chemistry

Thiazole chemistry originated in the late 19th century with the pioneering work of Hantzsch and Weber (1887), who synthesized the first thiazole derivatives via condensation reactions . The discovery of thiamine (vitamin B$$_1$$) in 1912 highlighted thiazole’s biological relevance, spurring interest in its derivatives .

Key Milestones:

  • 1887 : Hantzsch and Weber’s synthesis of thiazole via the reaction of thiourea with α-halo ketones .
  • 1930s–1950s : Isolation of thiazole-containing natural products (e.g., penicillin, bacitracin) .
  • 1980s–2000s : Development of synthetic thiazoles for pharmaceuticals (e.g., ritonavir, meloxicam) .

This compound emerged as part of efforts to optimize thiazole-based scaffolds for enhanced bioactivity and synthetic versatility .

Significance in Heterocyclic Chemistry Research

This compound exemplifies the interplay between aromaticity, electronic effects, and functional group reactivity in heterocyclic systems.

Research Applications:

  • Drug Discovery :

    • Thiazole derivatives exhibit antimicrobial , anticancer , and anti-inflammatory activities .
    • The methanamine group enables covalent binding to biological targets (e.g., enzymes, receptors) .
  • Material Science :

    • Thiazole’s conjugated π-system contributes to luminescent properties , useful in organic electronics .
  • Catalysis :

    • The nitrogen and sulfur atoms act as ligands in transition-metal complexes for cross-coupling reactions .

Electronic Properties:

  • Aromaticity : The thiazole ring exhibits resonance stabilization, with π-electron density localized at C5 (electrophilic substitution site) .
  • Basicity : The amine group ($$ \text{p}K_a \approx 8.18 $$) facilitates protonation under physiological conditions .

Position within Thiazole-Containing Compounds Taxonomy

This compound occupies a distinct niche within thiazole derivatives:

Taxonomic Classification:

Category Subcategory Example Compounds
Simple Thiazoles Unsubstituted thiazoles Thiazole (C$$3$$H$$3$$NS)
Benzothiazoles Fused benzene-thiazole systems 2-Mercaptobenzothiazole
Aminothiazoles Thiazoles with amine groups This compound
Pharmaceuticals Clinically used thiazoles Ritonavir, Meloxicam

Structural Comparisons:

  • Similarity to 2-Aminothiazoles : Shares the –NH$$_2$$ functional group but differs in phenyl substitution .
  • Contrast with Thiamine : Lacks the pyrimidine ring but retains the thiazole core .

Properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXCYPMXBAVNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187451-28-0
Record name Benzenemethanamine, 4-(2-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187451-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hantzsch Condensation-Based Synthesis

A common approach involves the condensation of thiourea or thiobenzamide derivatives with α-haloketones or α-bromoacetophenone analogs to form the thiazole ring. For example:

  • Thiourea reacts with brominated acetophenone derivatives under reflux conditions to yield 2-aminothiazole intermediates.
  • These intermediates are further functionalized to introduce the phenylmethanamine group.

This method is favored for its straightforwardness and relatively high yields.

Suzuki–Miyaura Palladium-Catalyzed Coupling

Another advanced method involves palladium-catalyzed cross-coupling reactions:

  • A boronic acid derivative of the phenylmethanamine moiety is coupled with a 2-thiazole bromide under Suzuki–Miyaura conditions.
  • This pathway allows for precise substitution patterns and functional group tolerance.

This method is particularly useful for synthesizing diverse 4-substituted thiazole derivatives with high purity and yield.

Representative Synthetic Scheme

Step Reagents/Conditions Product/Intermediate Notes
1 Bromination of acetophenone derivative α-Bromoacetophenone Typically performed in diethyl ether at room temperature
2 Reaction with thiourea 2-Aminothiazole derivative Heating at ~80°C to promote ring closure
3 Palladium-catalyzed Suzuki coupling (4-(Thiazol-2-yl)phenyl)methanamine precursor Use of Pd catalyst, base, and boronic acid
4 Deprotection and amine functionalization (4-(Thiazol-2-yl)phenyl)methanamine Hydrazinolysis or other deprotection methods
5 Salt formation with HCl This compound Improves compound stability and solubility

Detailed Research Findings on Preparation

  • Yield and Purity: The Suzuki–Miyaura coupling method yields high-purity compounds with yields often exceeding 70%, depending on reaction optimization.
  • Reaction Times: Modifications in reaction times, especially during boronic acid preparation and coupling steps, significantly affect the yield and purity.
  • Catalysts and Solvents: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used, with solvents like DMF or toluene facilitating efficient coupling.
  • Functional Group Compatibility: The methods allow for various substitutions on the phenyl and thiazole rings, enabling structure-activity relationship studies for pharmacological optimization.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hantzsch Condensation Thiourea, α-bromoacetophenone Reflux ~80°C Simple, cost-effective May require purification steps
Suzuki–Miyaura Coupling Boronic acid, 2-thiazole bromide Pd catalyst, base, 70-100°C High selectivity, functional group tolerance Requires Pd catalyst, costlier
Hydrazinolysis Deprotection Hydrazine hydrate Mild heating Efficient deprotection Toxic reagents
Salt Formation HCl (hydrogen chloride) Room temperature Improves stability and solubility Requires careful handling

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have shown selective cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. A notable compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed promising results with an IC50 value indicating strong anticancer potential .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Activity Level
Compound 19A54923.30 ± 0.35Strong Selectivity
Compound 22HT292.01Excellent Growth Inhibition
Compound 1NIH/3T3>1000Moderate

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activities. Compounds such as 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one showed significant anticonvulsant action with a median effective dose lower than standard medications like ethosuximide . The structure-activity relationship (SAR) analysis revealed that para-halogen substitutions on the phenyl ring enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

Compound NameModel UsedMedian Effective Dose (mg/kg)Reference Drug
Analogue 2PTZ Model<20Ethosuximide
Compound 4bMES ModelComparable to sodium valproateSodium Valproate

Anti-inflammatory Applications

Thiazole derivatives are being explored for their anti-inflammatory properties. A recent study synthesized novel thiazole compounds and evaluated their efficacy against inflammation markers. The results indicated that certain thiazole derivatives could be developed into potential anti-inflammatory drugs .

Antimicrobial Activity

Thiazoles have been recognized for their antimicrobial properties as well. Research indicates that specific thiazole compounds exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents .

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
Compound XMycobacterium tuberculosis0.09 µg/mL
Compound YStaphylococcus aureus0.15 µg/mL

Synthesis and Structure-Activity Relationships

The synthesis of (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride and its derivatives typically involves multi-step reactions that include the formation of thiazole rings followed by functionalization to enhance biological activity. The SAR studies are crucial in understanding how modifications to the thiazole structure can influence its pharmacological properties.

Mechanism of Action

The mechanism of action of (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally analogous thiazole- and phenyl-containing methanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects
Compound Name CAS Number Molecular Formula Key Substituents Biological Target Purity Reference
(4-(Thiazol-2-yl)phenyl)methanamine HCl 1187451-28-0 C₁₀H₁₁ClN₂S Thiazole at para-phenyl position LOX/LOXL2 inhibitors 95–97%
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 690632-35-0 C₁₀H₉ClN₂S·HCl 4-Cl-phenyl, thiazole at position 4 Technical grade reagent 97%
(4-Methylthiazol-2-yl)methanamine diHCl 71064-30-7 C₅H₉Cl₂N₂S Methyl-substituted thiazole Intermediate for drug synthesis >95%
(5-((3-Fluoro-5-(1-methylpyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine HCl (21e) C₁₄H₁₄FN₄S₂O₂Cl Fluoro, sulfonyl, pyrazole LOXL2 inhibition (IC₅₀: 12 nM) >99%
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl 1107632-13-2 C₁₀H₁₁ClN₄ Pyrazole substituent Pharmaceutical research High

Key Observations :

  • Substituent Position : The position of the thiazole ring (e.g., para- vs. meta-substitution on the phenyl group) significantly impacts binding affinity to targets like LOX/LOXL2. For example, sulfonyl and pyrazole substituents (as in compound 21e ) enhance LOXL2 inhibition (IC₅₀: 12 nM) compared to simpler thiazole derivatives .
  • Electron-Withdrawing Groups : Chlorine at the 4-position of the phenyl ring (CAS 690632-35-0) increases hydrophobicity and may improve membrane permeability, as evidenced by its use in technical-grade reagents .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 71064-30-7) improve solubility in polar solvents, critical for in vitro assays .
Physicochemical and Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LCMS (m/z) [M+H]+ Reference
(4-(Thiazol-2-yl)phenyl)methanamine HCl 226.7 (calculated)
[2-(4-Chlorophenyl)-thiazol-4-yl]methanamine HCl 8.87 (br s, 3H, NH₃⁺), 8.11 (s, 1H, thiazole-H) 139.3 (C-Cl), 128.3 (aromatic), 42.9 (CH₂NH₂) 261.17 (observed)
Compound 21e (LOXL2 inhibitor) 8.87 (br s, 3H), 4.57 (s, 2H, CH₂NH₂) 139.3 (C-F), 121.4 (pyrazole-C), 38.9 (CH₂NH₂) 369.0234 (observed)

Key Findings :

  • Amino Group Signals: The benzylic CH₂NH₂ group in all compounds shows characteristic ¹H NMR peaks at δ 4.50–4.57 ppm and ¹³C signals at δ 38.9–47.5 ppm .
  • Thiazole Ring Stability : LCMS data confirm the stability of the thiazole core under acidic conditions, with minimal degradation observed .

Biological Activity

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride, a compound characterized by its thiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN2S, with a molecular weight of 228.72 g/mol. The compound features a thiazole ring attached to a phenyl group, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving lysyl oxidase, which is crucial for collagen and elastin cross-linking .
  • Cellular Signaling Modulation : It influences various signaling pathways, potentially affecting cell proliferation and apoptosis .
  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

Antitumor Activity

Thiazole derivatives have been linked to significant antitumor effects. For instance, compounds with similar structures have exhibited cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl or thiazole rings can enhance efficacy against tumors .

Anticonvulsant Properties

Some thiazole-containing compounds have shown promising anticonvulsant activity. For example, analogs with specific substitutions on the thiazole ring displayed effective protection in seizure models .

Antimicrobial Effects

Research indicates that thiazole derivatives possess antimicrobial properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth.

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
Antitumor4-(6-amino-3,5-dicyano)1.61 ± 1.92
Anticonvulsant1-(4-naphthalen-2-yl)thiazol<20
AntimicrobialVarious thiazole derivativesVaries
Enzyme Inhibition1-[4-(1,2,3-Thiadiazol-4-Yl)]0.09

Case Studies

  • Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly inhibited tumor growth in xenograft models, with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .
  • Anticonvulsant Evaluation : In preclinical trials, certain thiazole analogs provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating their potential as anticonvulsants .
  • Antimicrobial Testing : Thiazole derivatives were tested against a range of bacterial strains, showing varying degrees of efficacy, with some exhibiting potent activity comparable to established antibiotics.

Q & A

Q. What are the optimal synthetic routes for (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 4-phenylthiazole with benzylamine derivatives in polar solvents (e.g., ethanol or methanol) under reflux. Catalysts such as palladium or copper-based agents improve efficiency . Key variables include:
  • Temperature : 70–90°C for 8–12 hours.
  • Catalysts : Pd(OAc)₂ increases yield by ~20% compared to uncatalyzed reactions.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) achieves >95% purity.
    Table: Synthetic route comparison
CatalystYield (%)Purity (%)
None5585
Pd(OAc)₂7597

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and methanamine group (δ 3.1–3.5 ppm for -CH₂-NH₂). Mass spectrometry (ESI-MS) should show [M+H]+ at m/z 227.1 (free base) and 263.6 (hydrochloride) . X-ray crystallography resolves bond angles and confirms stereochemistry in crystalline form .

Q. What is the solubility profile of this compound in common solvents, and how does this impact experimental design?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<1 mg/mL at 25°C). Solubility
SolventSolubility (mg/mL)
DMSO>50
Ethanol15–20
Water<1
For in vitro assays, dissolve in DMSO (stock solution) and dilute with aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers design biological activity assays to evaluate the therapeutic potential of this compound?

  • Methodological Answer :
  • Target Identification : Use computational docking (AutoDock Vina) to predict interactions with thiazole-sensitive targets like kinases or GPCRs .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., kinase Glo®).
  • Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • ADME Profiling : Microsomal stability assays (human liver microsomes) assess metabolic half-life .

Q. What strategies are effective for assessing the pharmacokinetic properties (ADME) of this compound?

  • Methodological Answer :
  • Absorption : Caco-2 cell monolayer model to predict intestinal permeability .
  • Distribution : Plasma protein binding assay (equilibrium dialysis) to measure unbound fraction .
  • Metabolism : LC-MS/MS identifies metabolites after incubation with liver microsomes .
  • Excretion : Radiolabeled compound tracking in rodent models .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound for specific biological targets?

  • Methodological Answer :
  • Analog Synthesis : Replace the thiazole ring with oxazole or imidazole to assess ring specificity .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to modulate binding affinity .
  • Bioisosterism : Replace the methanamine group with a piperazine moiety to enhance solubility .

Q. What analytical methods are recommended for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>200°C) .
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (retention time shift) .
  • Long-Term Storage : Store at -20°C in amber vials; assess purity annually by NMR .

Q. How can researchers investigate the compound's interaction with cytochrome P450 enzymes to predict drug-drug interactions?

  • Methodological Answer :
  • CYP Inhibition Assay : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) in recombinant enzymes .
  • Time-Dependent Inhibition : Pre-incubate compound with NADPH-fortified microsomes to assess mechanism-based inactivation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride

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